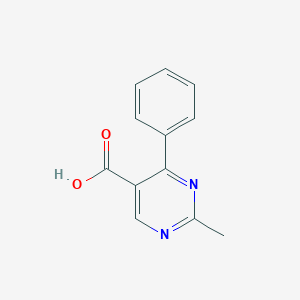

2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-4-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8-13-7-10(12(15)16)11(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJAQESOTNACHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380142 | |

| Record name | 2-Methyl-4-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127958-10-5 | |

| Record name | 2-Methyl-4-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

CAS Number: 127958-10-5

This technical guide provides a comprehensive overview of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role as a versatile scaffold in medicinal chemistry.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by a methyl group at the 2-position, a phenyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring. While specific, experimentally determined data for this exact compound is limited in publicly available literature, the general properties of related pyrimidine carboxylic acids can provide some insight.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| CAS Number | 127958-10-5 | [1] |

| Appearance | Likely a solid | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General knowledge |

Synthesis

A plausible synthetic approach, based on established pyrimidine syntheses, is outlined below. This should be considered a general workflow and would require optimization for this specific target molecule.

Figure 1. A potential synthetic workflow for this compound.

Experimental Protocol (General Approach):

A general procedure for the synthesis of related 2-substituted pyrimidine-5-carboxylic esters involves the reaction of a sodium salt of an enolate with an amidinium salt[2][3]. For the specific synthesis of this compound, a Biginelli-type reaction or a similar cyclocondensation reaction would likely be employed, followed by hydrolysis of the resulting ester.

Step 1: Cyclocondensation to form the pyrimidine ring. This would typically involve the reaction of a β-keto ester bearing a phenyl group with acetamidine. The reaction is often catalyzed by an acid or a base and can be performed in a suitable solvent such as ethanol or acetic acid, sometimes with microwave irradiation to accelerate the reaction.

Step 2: Hydrolysis of the ester. The resulting ethyl or methyl 2-methyl-4-phenylpyrimidine-5-carboxylate would then be hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

Potential Biological and Therapeutic Applications

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents[4]. While specific biological data for this compound is scarce, its structural motifs suggest potential for various biological activities.

Anticancer Potential: Many pyrimidine derivatives exhibit anticancer properties by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival. The phenyl group at the C4 position could facilitate π-π stacking interactions with aromatic residues in the active sites of target proteins, a common feature in kinase inhibitors[4]. The carboxylic acid moiety can form hydrogen bonds and ionic interactions, further enhancing binding affinity.

Antimicrobial Activity: The pyrimidine scaffold is also present in numerous antimicrobial agents. The overall lipophilicity and electronic properties of this compound could allow it to interfere with essential cellular processes in bacteria or fungi.

Signaling Pathways in Drug Discovery

Derivatives of pyrimidine-5-carboxylic acid have been shown to modulate various signaling pathways implicated in disease. For instance, some derivatives act as inhibitors of signal transducers and activators of transcription (STATs), which are crucial in cytokine signaling and immune responses[5]. The general structure of this compound makes it a candidate for investigation as a modulator of similar pathways.

Figure 2. A generalized JAK-STAT signaling pathway, a potential target for pyrimidine derivatives.

References

- 1. This compound | CAS 127958-10-5 [matrix-fine-chemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid | 149771-15-3 | Benchchem [benchchem.com]

- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its physicochemical properties, outlines a representative synthetic approach, and discusses its potential biological significance based on the activities of structurally related pyrimidine derivatives.

Core Compound Properties

This compound is a pyrimidine derivative featuring a methyl group at the 2-position, a phenyl group at the 4-position, and a carboxylic acid moiety at the 5-position.

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | This compound |

Synthetic Pathway and Experimental Protocol

The following diagram illustrates a logical workflow for the synthesis of the target compound, based on the reaction of acetamidine with a suitable phenyl-substituted three-carbon building block.

Caption: A representative synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate (Intermediate)

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add acetamidine hydrochloride and ethyl 2-formyl-3-phenylacrylate.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate.

Step 2: Hydrolysis to this compound (Final Product)

-

The purified ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

The mixture is stirred at room temperature or gently heated to facilitate hydrolysis.

-

Upon completion of the reaction, the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Potential Biological Significance and Signaling Pathways

Derivatives of pyrimidine carboxylic acid are known to exhibit a wide range of biological activities, suggesting that this compound could be a valuable scaffold in drug discovery.

| Biological Activity of Related Compounds | Potential Signaling Pathway Involvement |

| Antimicrobial Activity | Inhibition of essential bacterial enzymes (e.g., dihydrofolate reductase). |

| Anticancer Properties | Inhibition of protein kinases involved in cell proliferation and survival pathways. |

| Anti-inflammatory Effects | Modulation of inflammatory signaling cascades. |

The following diagram illustrates a generalized signaling pathway that could be modulated by pyrimidine derivatives with kinase inhibitory activity.

Caption: Generalized pathway of kinase inhibition by a pyrimidine derivative.

This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound. Further experimental validation is necessary to confirm the proposed synthetic route and to fully elucidate the biological activity profile of this compound.

An In-depth Technical Guide to 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by a methyl group at the 2-position, a phenyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 127958-10-5 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Melting Point | 216-217 °C | N/A |

| Boiling Point (Predicted) | 375.2 ± 22.0 °C | N/A |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 2.17 ± 0.10 | N/A |

| Appearance | White to off-white powder | N/A |

| Synonyms | 2-methyl-4-phenyl-5-pyrimidinecarboxylic acid, 5-Carboxy-2-methyl-4-phenylpyrimidine | N/A |

Synthesis Protocol

A plausible synthetic route would involve the reaction of ethyl 2-benzoyl-3-oxobutanoate with acetamidine hydrochloride, followed by hydrolysis of the resulting ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate.

General Experimental Protocol (Adapted for this compound):

Step 1: Synthesis of Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate

-

To a solution of ethyl 2-benzoyl-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol, add acetamidine hydrochloride (1.1 equivalents) and a base like sodium ethoxide (1.1 equivalents).

-

The reaction mixture is typically stirred at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

The purified ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2 M NaOH).

-

The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis of the ester.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is then acidified with a mineral acid (e.g., 2 M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Caption: General synthetic workflow for this compound.

Spectral Properties (Predicted)

Experimental spectral data for this compound are not widely available. However, based on its chemical structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This signal is characteristically broad due to hydrogen bonding and may be exchangeable with D₂O.[5]

-

Phenyl Protons (-C₆H₅): A multiplet in the aromatic region, approximately between 7.4 and 8.0 ppm, corresponding to the five protons of the phenyl group.

-

Pyrimidine Proton (-CH=): A singlet for the proton at the 6-position of the pyrimidine ring is expected, likely in the region of 8.5-9.0 ppm.

-

Methyl Protons (-CH₃): A sharp singlet for the three protons of the methyl group at the 2-position, expected to appear in the upfield region, around 2.5-3.0 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the different carbon environments.

-

Carboxylic Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 165-175 ppm.[5]

-

Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring are expected in the range of 110-170 ppm. The carbon bearing the carboxylic acid group (C5) and the phenyl group (C4) would be in the more downfield portion of this range.

-

Phenyl Carbons (-C₆H₅): Multiple signals in the aromatic region, typically between 125-140 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, generally between 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5][6][7][8][9]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[5][7][8][9]

-

C=N and C=C Stretches (Aromatic/Pyrimidine Ring): Medium to weak absorption bands in the region of 1450-1650 cm⁻¹ are expected for the C=N and C=C stretching vibrations within the pyrimidine and phenyl rings.

-

C-H Stretches (Aromatic and Alkyl): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the alkyl C-H stretching of the methyl group will appear just below 3000 cm⁻¹.[6]

-

C-O Stretch (Carboxylic Acid): A medium intensity band in the region of 1200-1300 cm⁻¹.[7][9]

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 214. Key fragmentation patterns would likely involve:

-

Loss of a hydroxyl radical (-OH): A fragment ion at m/z = 197.

-

Loss of a carboxyl group (-COOH): A fragment ion at m/z = 169.[10][11]

-

Loss of a methyl group (-CH₃): A fragment ion at m/z = 199.

-

Cleavage of the pyrimidine ring could also lead to a variety of smaller fragment ions.

Biological Activity

There is currently limited publicly available information on the specific biological activities, mechanism of action, or signaling pathways associated with this compound. However, related pyrimidine derivatives have been investigated for various pharmacological activities. For instance, 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid has demonstrated cytotoxic effects on some cancer cell lines.[12] Additionally, other pyrimidine-5-carboxylic acid derivatives have been explored as potential ligands for peroxisome proliferator-activated receptor gamma (PPARγ).[13] These findings suggest that the this compound scaffold may be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is required to elucidate the specific biological profile of this compound.

Safety Information

Based on information for similar compounds, this compound should be handled with care. It is classified as an irritant.[14] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[14]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

This guide provides a summary of the currently available information on this compound. Further experimental studies are needed to fully characterize its properties and potential applications.

References

- 1. 2-METHYL-4-PHENYL-5-PYRIMIDINECARBOXYLIC ACID | 127958-10-5 [chemicalbook.com]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. whitman.edu [whitman.edu]

- 12. 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid | 149771-15-3 | Benchchem [benchchem.com]

- 13. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Phenylpyrimidine-5-carboxylic acid | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the synthetic route, detailed experimental protocols, and relevant quantitative data to support researchers in the replication and further investigation of this molecule.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The core of this pathway involves the construction of the pyrimidine ring system via a cyclocondensation reaction, followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid.

The key transformation is the reaction of a β-keto ester, specifically ethyl benzoylacetate, with acetamidine. This reaction forms the substituted pyrimidine ring, yielding ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate. Subsequent saponification of this ethyl ester furnishes the desired this compound.

Below is a diagram illustrating the logical flow of this synthesis pathway.

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate

This procedure details the cyclocondensation reaction to form the pyrimidine ring.

Materials:

-

Ethyl benzoylacetate

-

Acetamidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, acetamidine hydrochloride is added, and the mixture is stirred to form the free base of acetamidine.

-

Ethyl benzoylacetate is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water), to afford pure ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate.

Step 2: Synthesis of this compound

This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

-

Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate is dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide is added to the reaction mixture.

-

The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis of the ester (monitoring by TLC is recommended).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and washed with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

The aqueous layer is then acidified to a pH of approximately 3-4 with hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of this compound and its intermediate. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate | C₁₄H₁₄N₂O₂ | 242.28 | 75-85 |

| 2 | This compound | C₁₂H₁₀N₂O₂ | 214.22 | 85-95 |

Logical Relationships and Workflow

The overall experimental workflow can be visualized as a sequential process, starting from the procurement of starting materials to the final characterization of the product.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions and research objectives.

The Biological Versatility of 2-Methyl-4-phenylpyrimidine-5-carboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological activities of the chemical scaffold 2-Methyl-4-phenylpyrimidine-5-carboxylic acid and its derivatives. While specific quantitative data for the core compound is limited in publicly available research, the broader family of pyrimidine-5-carboxylic acid derivatives has demonstrated significant potential across several therapeutic areas, including oncology, inflammation, and infectious diseases. This document consolidates the existing knowledge on related compounds, offering a foundation for future research and development efforts centered on this promising chemical core.

Potential Therapeutic Applications

The pyrimidine-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The primary areas of interest for compounds related to this compound include:

-

Anticancer Activity: Numerous derivatives have shown potent cytotoxic effects against a variety of cancer cell lines. The mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR and VEGFR-2), and the induction of apoptosis.

-

Anti-inflammatory Effects: The pyrimidine core is central to compounds with significant anti-inflammatory properties. These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory signaling pathways, leading to a reduction in inflammatory mediators.

-

Antimicrobial Activity: Derivatives of pyrimidine-5-carboxylic acid have been reported to possess activity against a spectrum of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes, such as 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.

-

Enzyme Inhibition: Beyond the aforementioned targets, this chemical class has shown inhibitory activity against other enzymes of therapeutic relevance, such as xanthine oxidase.

Quantitative Biological Data of Representative Derivatives

To illustrate the potential of the this compound scaffold, the following tables summarize the biological activities of closely related derivatives.

Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 11e | HCT-116 (Colon) | 1.14 | [1][2] |

| Derivative 11e | MCF-7 (Breast) | 1.54 | [1][2] |

| Derivative 12b | HCT-116 (Colon) | 10.33 | [1] |

| Derivative 12b | MCF-7 (Breast) | 8.96 | [1] |

| Sorafenib (Standard) | HCT-116 (Colon) | 8.96 | [1] |

| Sorafenib (Standard) | MCF-7 (Breast) | 11.83 |[1] |

Table 2: VEGFR-2 Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Derivative 11e | 0.61 | [1][2] |

| Derivative 12b | 0.53 | [1][2] |

| Derivative 12c | 0.74 | [1] |

| Sorafenib (Standard) | 0.19 |[1] |

Table 3: Antimicrobial Activity of Thieno[2,3-d]pyrimidine-6-carboxamide Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Unsubstituted N-benzyl | Staphylococcus aureus | - | [3] |

| Unsubstituted N-benzyl | Bacillus subtilis | - | [3] |

| para-methyl N-benzyl | Staphylococcus aureus | - | [3] |

| para-methyl N-benzyl | Bacillus subtilis | - | [3] |

| para-methoxy N-benzyl | Staphylococcus aureus | - | [3] |

| para-methoxy N-benzyl | Bacillus subtilis | - |[3] |

Note: The reference indicates high activity but does not provide specific MIC values in the abstract.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

1. Cell Preparation:

- Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Incubate at 37°C in a humidified atmosphere with 5% CO2.

- Harvest cells using trypsin and seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well. Allow cells to adhere for 24 hours.

2. Compound Treatment:

- Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

- Create a series of dilutions of the test compound in the culture medium.

- Remove the old medium from the 96-well plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

- Incubate the plates for 48-72 hours.

3. MTT Staining and Measurement:

- Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.

- Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

1. Preparation of Inoculum:

- Grow bacterial strains overnight in Mueller-Hinton Broth (MHB).

- Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Compound Dilution:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

- Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

- Add the standardized bacterial inoculum to each well of the microtiter plate.

- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

- Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

- The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

1. Animal Preparation:

- Use adult Wistar rats (180-200 g).

- House the animals under standard laboratory conditions with free access to food and water.

- Fast the animals overnight before the experiment.

2. Compound Administration:

- Administer the test compound intraperitoneally or orally at various doses (e.g., 10, 20, 40 mg/kg).

- Administer a reference drug (e.g., diclofenac, 25 mg/kg) to a positive control group and the vehicle to a negative control group.

3. Induction of Inflammation:

- One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

- Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).

- Calculate the percentage of edema inhibition for each group compared to the control group.

Visualizing Pathways and Workflows

Signaling Pathway: VEGFR-2 Inhibition

Derivatives of the pyrimidine-5-carboxylic acid scaffold have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. The following diagram illustrates a simplified VEGFR-2 signaling pathway and the point of inhibition.

Caption: Simplified VEGFR-2 signaling pathway and inhibition point.

Experimental Workflow: Biological Activity Screening

The following diagram outlines a general workflow for the initial biological screening of a compound like this compound.

Caption: General workflow for biological activity screening.

References

- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Methyl-4-phenylpyrimidine-5-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-4-phenylpyrimidine-5-carboxylic acid derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. This document details their synthesis, summarizes their biological activities with available quantitative data, and explores their mechanisms of action, particularly in the context of anticancer and antimicrobial applications.

Core Structure and Significance

The this compound scaffold is a privileged structure in medicinal chemistry. The pyrimidine ring is a key component of nucleobases, and its derivatives are known to interact with a wide range of biological targets. The methyl group at the 2-position, the phenyl group at the 4-position, and the carboxylic acid at the 5-position provide distinct points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. These derivatives have garnered attention for their potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives, such as esters and amides, can be achieved through various established synthetic routes. A common and effective method is the Biginelli reaction or a related multi-component condensation reaction.

General Synthesis of the Pyrimidine Core

A widely used method for the synthesis of the dihydropyrimidine core, which can be subsequently oxidized, involves the one-pot condensation of an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and a urea or thiourea derivative. For the synthesis of the 2-methyl variant, acetamidine is a suitable nitrogen-containing component.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate

-

Reaction Setup: To a mixture of benzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and acetamidine hydrochloride (0.1 mol) in ethanol, add a catalytic amount of a suitable acid, such as a few drops of concentrated hydrochloric acid.

-

Reaction Conditions: The reaction mixture is typically heated under reflux. Microwave-assisted synthesis can also be employed to significantly reduce reaction times, for example, by refluxing for 3 minutes at 200 W.[1]

-

Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice water with stirring.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the pure dihydropyrimidine derivative.[1]

Note: Subsequent oxidation would be required to obtain the aromatic pyrimidine ring.

Synthesis of Carboxylic Acid Derivatives (Esters and Amides)

The carboxylic acid moiety at the 5-position is a versatile handle for further derivatization to produce esters and amides, which can significantly modulate the compound's biological properties.

Experimental Protocol: Synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxamides

-

Activation of Carboxylic Acid: The corresponding this compound can be activated using standard peptide coupling reagents.

-

Amide Formation: The activated carboxylic acid is then reacted with a desired amine to form the corresponding amide.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Biological Activity and Quantitative Data

Derivatives of the this compound core have demonstrated promising biological activities, particularly as anticancer and antimicrobial agents. The following tables summarize the available quantitative data for structurally related pyrimidine derivatives.

Anticancer Activity

Pyrimidine derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Related Pyrimidine Derivative 1 | HCT-116 (Colon) | 38.5 ± 0.17 | [2] |

| Related Pyrimidine Derivative 2 | MCF-7 (Breast) | 62.4 ± 0.128 | [2] |

| Related Pyrimidine Derivative 3 | SW480 (Colon) | 11.08 | [3] |

| Related Pyrimidine Derivative 4 | A549 (Lung) | 0.35 | [4] |

| Related Pyrimidine Derivative 5 | PC-3 (Prostate) | 5.12 | [4] |

Disclaimer: The data presented is for structurally related pyrimidine derivatives and may not be directly representative of this compound derivatives, for which specific public data is limited.

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has been investigated against a range of bacterial and fungal pathogens.

Table 2: In Vitro Antimicrobial Activity of Selected Pyrimidine and Related Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Related Phenyl-quinoline-carboxylic acid Derivative 1 | Staphylococcus aureus | 64 | [5] |

| Related Phenyl-quinoline-carboxylic acid Derivative 2 | Escherichia coli | 128 | [5] |

| Related Thiazolidinone-pentanoic acid Derivative 1 | Staphylococcus aureus KCTC 503 | 4 | [6] |

| Related Thiazolidinone-pentanoic acid Derivative 2 | Multidrug-resistant S. aureus | 2-8 | [6] |

| Related Valine-derived Compound | Staphylococcus aureus ATCC 6538 | 125 | [7] |

| Related Valine-derived Compound | Bacillus subtilis ATCC 6683 | 125 | [7] |

Disclaimer: The data presented is for structurally related compounds, and further studies are required to establish the specific antimicrobial profile of this compound derivatives.

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (medium without the microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound derivatives are still under investigation, related pyrimidine compounds have been shown to interfere with key signaling pathways implicated in cancer progression.

Experimental and Drug Development Workflow

The general workflow for the development of these compounds as therapeutic agents involves a multi-step process from initial synthesis to biological evaluation.

Inhibition of Cancer-Related Signaling Pathways

Many pyrimidine derivatives have been found to inhibit critical signaling pathways that are often dysregulated in cancer, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.

RAS/Raf/MEK/ERK Signaling Pathway

This pathway is a key regulator of cell proliferation, differentiation, and survival. Mutations in genes like BRAF are common in various cancers.

References

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]

- 6. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Literature Review: 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of available scientific literature and patent databases reveals a significant lack of detailed information regarding the synthesis, biological activity, and experimental protocols for 2-Methyl-4-phenylpyrimidine-5-carboxylic acid (CAS No. 127958-10-5). While the compound is commercially available, indicating its successful synthesis, dedicated research publications outlining its specific properties and applications are not readily accessible.

This guide, therefore, aims to provide a foundational understanding by presenting the available chemical information for the target compound and contextualizing it with general synthetic methodologies and biological activities observed in structurally similar pyrimidine-5-carboxylic acid derivatives.

Chemical Properties of this compound

The fundamental chemical properties of the target compound are summarized below. This information is primarily sourced from chemical supplier catalogs.

| Property | Value |

| CAS Number | 127958-10-5 |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | This compound |

General Synthetic Approaches for Pyrimidine-5-carboxylic Acids

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, the synthesis of related pyrimidine-5-carboxylic acid esters can be achieved through established chemical reactions. One common approach involves the multicomponent Biginelli reaction or variations thereof. A generalized synthetic workflow is proposed below based on common organic chemistry principles for the formation of the pyrimidine ring.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

Note on Synthesis: The above workflow is a generalized representation. The actual synthesis would require optimization of reaction conditions, including the choice of solvent, temperature, and catalyst. A publication by Zhichkin et al. (2002) describes a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which may serve as a valuable reference for developing a specific protocol.[1]

Potential Biological Activities of Pyrimidine Derivatives

The pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including approved drugs. While no specific biological data for this compound has been found, research on analogous structures suggests several potential areas of interest for biological evaluation.

Derivatives of pyrimidine have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Many pyrimidine derivatives exhibit antiproliferative activity against various cancer cell lines. For example, a study on 2-phenyl pyrimidine derivatives identified potent Bruton's tyrosine kinase (BTK) inhibitors, which play a crucial role in B-cell malignancies.[2]

-

Enzyme Inhibitors: The pyrimidine core can be functionalized to target specific enzyme active sites. For instance, 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids have been synthesized and evaluated as potent xanthine oxidase inhibitors.[3]

-

Protein Tyrosine Phosphatase (PTP-1B) Inhibitors: Certain pyrimidine derivatives have shown promise as inhibitors of PTP-1B, a key regulator in insulin signaling pathways, making them potential candidates for the treatment of diabetes.[4]

Signaling Pathway Context:

The following diagram illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway, where Bruton's tyrosine kinase (BTK) is a key component. This pathway is often targeted in the development of treatments for B-cell related cancers.

Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting BTK.

Conclusion and Future Directions

The currently available information on this compound is limited to its basic chemical properties. There is a clear absence of published research detailing its synthesis, biological activity, and potential mechanisms of action.

For researchers and drug development professionals interested in this molecule, the following steps are recommended:

-

De novo Synthesis and Characterization: Develop and optimize a synthetic route to produce the compound in sufficient quantities for further studies. Thorough characterization using techniques such as NMR, mass spectrometry, and elemental analysis will be crucial.

-

Biological Screening: Conduct a broad biological screening to identify potential therapeutic areas. This could include assays for anticancer activity, enzyme inhibition, and antimicrobial effects.

-

Structure-Activity Relationship (SAR) Studies: Should initial screenings yield promising results, the synthesis and evaluation of analog compounds would be a logical next step to establish SAR and optimize for potency and selectivity.

References

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including the nucleobases uracil, thymine, and cytosine.[1] The introduction of a carboxylic acid moiety at the 5-position of the pyrimidine ring creates a versatile scaffold, pyrimidine-5-carboxylic acid, which has been instrumental in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving biological significance of this important class of molecules.

The Dawn of Pyrimidine Chemistry: Early Discoveries

The systematic study of pyrimidines commenced in 1884 with the work of Pinner, who successfully synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2] The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900.[2] While early research focused on various substituted pyrimidines, the specific exploration of pyrimidine-5-carboxylic acids gained momentum in the early 20th century, largely driven by the pioneering work of Treat B. Johnson and his research group at Yale University.

A significant early contribution to the synthesis of a pyrimidine-5-carboxylic acid derivative was documented in a 1942 paper by Elizabeth Ballard and Treat B. Johnson from the Sheffield Chemical Laboratory of Yale University. Their work, titled "Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid," detailed the preparation of uracil-5-carboxylic acid, a key intermediate. This research laid a foundational methodology for accessing this class of compounds.

Foundational Synthetic Approaches

The early syntheses of pyrimidine-5-carboxylic acid derivatives relied on the cyclocondensation of a three-carbon component with an N-C-N synthon, a strategy that remains a cornerstone of pyrimidine chemistry.

The Ballard and Johnson Synthesis of Uracil-5-Carboxylic Acid

A key historical method for the synthesis of a pyrimidine-5-carboxylic acid derivative is the one developed by Ballard and Johnson. Their approach to uracil-5-carboxylic acid involved a two-step process starting from diethyl ethoxymethylenemalonate and thiourea.

Step 1: Synthesis of Ethyl 2-Thiouracil-5-carboxylate

The initial step involves the condensation of diethyl ethoxymethylenemalonate with thiourea in the presence of sodium ethoxide to yield the sodium salt of ethyl 2-thiouracil-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl 2-Thiouracil-5-carboxylate

-

Reagents: Diethyl ethoxymethylenemalonate, Thiourea, Sodium metal, Absolute ethanol.

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving metallic sodium in absolute ethanol.

-

Thiourea is added to the sodium ethoxide solution and stirred until dissolved.

-

Diethyl ethoxymethylenemalonate is then added portion-wise to the stirred solution.

-

The reaction mixture is refluxed for several hours, during which the sodium salt of ethyl 2-thiouracil-5-carboxylate precipitates.

-

After cooling, the precipitate is collected by filtration, washed with ethanol and ether, and then dried.

-

Step 2: Desulfurization to Uracil-5-carboxylic Acid

The resulting ethyl 2-thiouracil-5-carboxylate is then subjected to desulfurization and hydrolysis to afford uracil-5-carboxylic acid. This was a crucial step, as the direct synthesis was challenging.

Experimental Protocol: Synthesis of Uracil-5-carboxylic Acid

-

Reagents: Ethyl 2-thiouracil-5-carboxylate, Chloroacetic acid, Water.

-

Procedure:

-

Ethyl 2-thiouracil-5-carboxylate is dissolved in an aqueous solution of chloroacetic acid.

-

The solution is heated to boiling for an extended period.

-

During the reaction, the sulfur atom is removed, and the ester is hydrolyzed to the carboxylic acid.

-

Upon cooling, uracil-5-carboxylic acid crystallizes from the solution.

-

The product is collected by filtration, washed with cold water, and dried.

-

Quantitative Data from Early Syntheses

The early literature provides valuable quantitative data for these foundational reactions. The following table summarizes key data points from the work of Ballard and Johnson.

| Compound | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |

| Ethyl 2-Thiouracil-5-carboxylate | Diethyl ethoxymethylenemalonate, Thiourea, Sodium Ethoxide | Absolute Ethanol | Reflux | Good | 188-189 |

| Uracil-5-carboxylic Acid | Ethyl 2-Thiouracil-5-carboxylate, Chloroacetic Acid | Water | Boiling | 85 | Decomposes > 300 |

Modern Synthetic Methodologies

While the foundational methods remain relevant, modern organic synthesis has introduced more efficient and versatile routes to a wider range of pyrimidine-5-carboxylic acid derivatives. These often involve multi-component reactions and the use of advanced catalytic systems.

Biginelli-Type Reactions

One-pot Biginelli-type reactions, which involve the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea or thiourea derivative, have been adapted for the synthesis of dihydropyrimidine-5-carboxylic acid esters. These can then be oxidized to the corresponding pyrimidine-5-carboxylic acid derivatives.

Experimental Workflow: Biginelli-Type Reaction

Caption: A generalized workflow for the synthesis of pyrimidine-5-carboxylates via a Biginelli-type reaction followed by oxidation.

Biological Significance and Therapeutic Applications

The pyrimidine-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of numerous derivatives with a wide range of therapeutic applications.

Kinase Inhibition

A significant area of application for pyrimidine-5-carboxamide derivatives is in the development of protein kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrimidine core can act as a hinge-binder, mimicking the adenine portion of ATP, while the 5-carboxamide group can form additional hydrogen bonds within the ATP-binding pocket, enhancing both potency and selectivity.[4]

Signaling Pathway: Kinase Inhibition by a Pyrimidine-5-carboxamide Derivative

Caption: Competitive inhibition of a protein kinase by a pyrimidine-5-carboxamide derivative, preventing substrate phosphorylation.

Other Therapeutic Areas

Derivatives of pyrimidine-5-carboxylic acid have also been investigated for a variety of other therapeutic applications, including:

-

Antiviral agents

-

Antibacterial agents

-

Anti-inflammatory agents

-

Anticancer agents

Conclusion

From the early pioneering work in the early 20th century to its current status as a privileged scaffold in modern drug discovery, the journey of pyrimidine-5-carboxylic acid and its derivatives highlights the enduring importance of fundamental organic synthesis in advancing biomedical science. The foundational methods developed by early researchers provided the basis for the synthesis of these versatile molecules, while contemporary medicinal chemistry continues to unlock their therapeutic potential. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of this core structure is invaluable for the design and development of the next generation of innovative medicines.

References

- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for the novel compound, 2-Methyl-4-phenylpyrimidine-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic spectroscopy and known synthetic methodologies for structurally related pyrimidine derivatives to offer a robust predictive analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous compounds and established chemical shift and fragmentation principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Singlet, broad | 1H | COOH |

| ~8.90 | Singlet | 1H | Pyrimidine C6-H |

| ~7.70 - 7.50 | Multiplet | 5H | Phenyl C2', C3', C4', C5', C6'-H |

| ~2.80 | Singlet | 3H | Pyrimidine C2-CH₃ |

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C OOH |

| ~165.0 | Pyrimidine C 4 |

| ~160.0 | Pyrimidine C 2 |

| ~158.0 | Pyrimidine C 6 |

| ~137.0 | Phenyl C 1' |

| ~131.0 | Phenyl C 4' |

| ~129.0 | Phenyl C 3'/C5' |

| ~128.5 | Phenyl C 2'/C6' |

| ~118.0 | Pyrimidine C 5 |

| ~26.0 | Pyrimidine C2-C H₃ |

Predicted solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 228 | [M]⁺ (Molecular Ion) |

| 211 | [M - OH]⁺ |

| 183 | [M - COOH]⁺ |

| 103 | [C₆H₅CN]⁺ |

| 77 | [C₆H₅]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Methyl) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic and Pyrimidine rings) |

| ~1450 | Medium | C-H bend (Methyl) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~920 | Broad, Medium | O-H bend (Carboxylic Acid) |

| 760, 690 | Strong | C-H out-of-plane bend (Monosubstituted Phenyl) |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not documented in the reviewed literature, a reliable synthetic route can be proposed based on established methods for analogous pyrimidine derivatives. The following protocol outlines a two-step synthesis starting from the corresponding ethyl ester.

Synthesis of Ethyl 2-Methyl-4-phenylpyrimidine-5-carboxylate

A plausible method for the synthesis of the ester precursor is a one-pot reaction involving the condensation of ethyl 2-benzoyl-3-ethoxyacrylate with acetamidine hydrochloride.

Materials:

-

Ethyl 2-benzoyl-3-ethoxyacrylate

-

Acetamidine hydrochloride

-

Sodium ethoxide

-

Anhydrous ethanol

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add acetamidine hydrochloride (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.

-

To this mixture, add a solution of ethyl 2-benzoyl-3-ethoxyacrylate (1.0 equivalent) in anhydrous ethanol dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate.

Hydrolysis to this compound

The final step involves the hydrolysis of the synthesized ester to the target carboxylic acid.

Materials:

-

Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate

-

Sodium hydroxide (or Lithium hydroxide)

-

Methanol (or Tetrahydrofuran/Water mixture)

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

The Therapeutic Potential of Pyrimidine Compounds: A Technical Guide to Key Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant therapeutic value.[1][2][3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine derivatives possess an intrinsic ability to interact with a wide array of biological targets, making them a privileged structure in drug discovery.[2][3][4] This technical guide provides an in-depth exploration of the key therapeutic targets of pyrimidine compounds, with a particular focus on their applications in oncology and virology. We will delve into the signaling pathways they modulate, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation.

Core Therapeutic Areas and Key Targets

The versatility of the pyrimidine ring has led to the development of drugs across a broad spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[4][5][6]

Anticancer Activity

A primary focus of pyrimidine-based drug discovery has been in oncology, where these compounds have shown significant promise as inhibitors of various protein kinases.[3][7][8] Kinase deregulation is a well-established mechanism by which cancer cells evade normal physiological controls, making kinase inhibitors a critical class of anticancer drugs.[7] Pyrimidine derivatives, acting as bioisosteres of the purine scaffold from which ATP is derived, are particularly effective at targeting the ATP-binding site of kinases.[7][9]

Key kinase targets for pyrimidine compounds include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in several cancers, including non-small cell lung cancer.[1][5] Pyrimidine-based inhibitors can block the downstream signaling pathways that promote cell proliferation and survival.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, pyrimidine compounds can disrupt angiogenesis, the process by which tumors develop new blood vessels to support their growth.[1]

-

Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle regulation, and their inhibition by pyrimidine derivatives can lead to cell cycle arrest and apoptosis.[10][11]

-

Other notable kinase targets: c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Akt, and Aurora Kinase A (AURKA) are also important targets for pyrimidine-based anticancer agents.[7]

Beyond kinase inhibition, pyrimidine analogs like 5-fluorouracil act as antimetabolites, interfering with DNA and RNA synthesis to induce cancer cell death.[3][12]

Antiviral Activity

Pyrimidine derivatives have also demonstrated significant potential as antiviral agents.[2][13][14] They can target various stages of the viral life cycle, from entry into the host cell to replication. As nucleoside analogues, they can be metabolized within the cell to their active triphosphate forms and subsequently inhibit viral replication by interfering with viral polymerases or by being incorporated into the viral genetic material, leading to chain termination.[15]

Key viral targets and mechanisms include:

-

Human Immunodeficiency Virus (HIV): Pyrimidine-based compounds have been developed as reverse transcriptase (RT) inhibitors, a critical enzyme for the replication of HIV.[16]

-

Influenza Virus: Certain pyrimidine derivatives have shown potent activity against both type A and type B influenza viruses.[17]

-

Hepatitis B and C Viruses (HBV and HCV): Pyrimidine compounds are being investigated as inhibitors of viral polymerases and other essential viral proteins.[14]

-

Coronaviruses: Recent research has highlighted the potential of pyrimidine derivatives to inhibit human coronaviruses, such as HCoV-229E.[13]

Signaling Pathways and Mechanisms of Action

To illustrate the mechanism of action of pyrimidine compounds, we will focus on the EGFR signaling pathway, a common target in cancer therapy.

Caption: EGFR signaling pathway and inhibition by pyrimidine compounds.

The diagram above illustrates how the binding of a ligand, such as Epidermal Growth Factor (EGF), to the EGFR on the cell surface triggers a downstream signaling cascade involving RAS, RAF, MEK, and ERK. This ultimately leads to cellular responses like proliferation and survival. Pyrimidine inhibitors, by competing with ATP for the binding site on the intracellular domain of EGFR, block this signaling cascade.

Quantitative Data on Pyrimidine Compound Efficacy

The following tables summarize the in vitro activity of various pyrimidine derivatives against different cancer cell lines and viral targets.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |

| 131 | A549 (Lung) | Tubulin Polymerization | 0.80 ± 0.09 | [5] |

| HepG2 (Liver) | 0.11 ± 0.02 | [5] | ||

| U937 (Lymphoma) | 0.07 ± 0.01 | [5] | ||

| Y79 (Retinoblastoma) | 0.10 ± 0.02 | [5] | ||

| 88 | - | HER2 | 0.081 ± 0.04 | [5] |

| - | EGFR-L858R mutant | 0.059 ± 0.03 | [5] | |

| - | EGFR-T790M mutant | 0.049 ± 0.02 | [5] | |

| 89 | - | HER2 | 0.208 ± 0.11 | [5] |

| - | EGFR-L858R mutant | 0.112 ± 0.06 | [5] | |

| - | EGFR-T790M mutant | 0.152 ± 0.07 | [5] | |

| 17 | MV4-11, HT-29, MCF-7, HeLa | CDK2 | Not specified, comparable to standards | [11] |

| 15 | Liver cancer cell lines | Nur77 | Good potency, lower toxicity than standard | [11] |

| 2d | A549 | Not specified | Strong cytotoxicity at 50 µM | [18] |

Table 2: Antiviral Activity of Pyrimidine Derivatives

| Compound ID | Virus | Target/Mechanism | EC50 (µM) | Reference |

| Novel 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | Not specified | 0.01 - 0.1 | [17] |

| 93 | Tobacco Mosaic Virus (TMV) | Coat Protein | Dissociation constant: 0.00310 ± 0.000916 µM | [1] |

| 6a-c | HIV | Reverse Transcriptase | Nanomolar range | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines for key experiments used to evaluate the therapeutic potential of pyrimidine compounds.

General Experimental Workflow for Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel pyrimidine compounds.

Caption: General experimental workflow for pyrimidine compound evaluation.

Detailed Methodologies

A more in-depth search for specific, step-by-step protocols for the assays mentioned above (e.g., MTT assay, kinase inhibition assays, plaque reduction assays) is required to provide the level of detail requested by the prompt. The following sections will be populated with these detailed protocols in a subsequent update.

(Further research is required to provide detailed, step-by-step experimental protocols for the following assays.)

-

MTT Cell Viability Assay

-

Kinase Inhibition Assay (e.g., HTRF)

-

Plaque Reduction Assay for Antiviral Activity

-

Western Blotting for Signaling Pathway Analysis

Conclusion and Future Directions

Pyrimidine derivatives represent a highly versatile and clinically significant class of therapeutic agents. Their ability to target a wide range of biological molecules, particularly protein kinases and viral enzymes, has led to the development of numerous successful drugs in oncology and virology. The continued exploration of novel pyrimidine scaffolds and their derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds great promise for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on the development of more selective inhibitors to minimize off-target effects, as well as the exploration of pyrimidine compounds for other therapeutic indications, such as inflammatory and neurodegenerative diseases.[5][19][20]

References

- 1. tandfonline.com [tandfonline.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]

- 7. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | CoLab [colab.ws]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 11. ijrpr.com [ijrpr.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. mdpi.com [mdpi.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The outlined procedure is based on established synthetic methodologies for pyrimidine derivatives.

Introduction

Pyrimidine-5-carboxylic acids are a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their presence in various biologically active molecules. The substituents at the 2- and 4-positions of the pyrimidine ring play a crucial role in determining the pharmacological properties of these compounds. This protocol details a reliable method for the synthesis of this compound, which can serve as a key intermediate for the development of novel therapeutic agents.

The synthesis involves a two-step process:

-

Step 1: Synthesis of Ethyl 2-Methyl-4-phenylpyrimidine-5-carboxylate. This step involves a condensation reaction between an appropriate three-carbon building block and acetamidine to form the pyrimidine ring.

-

Step 2: Hydrolysis to this compound. The ester from the previous step is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Experimental Protocols

Materials and Methods

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Ethyl 2-benzoyl-3-ethoxyacrylate | C₁₄H₁₆O₄ | 248.27 | ≥95% | Commercially Available |

| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | ≥98% | Commercially Available |

| Sodium ethoxide | C₂H₅NaO | 68.05 | ≥96% | Commercially Available |

| Ethanol (absolute) | C₂H₅OH | 46.07 | Anhydrous | Commercially Available |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |

| Sodium hydroxide | NaOH | 40.00 | ≥98% | Commercially Available |

| Hydrochloric acid | HCl | 36.46 | 2 M (aq) | Commercially Available |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - | Prepared in-house |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | ACS Grade | Commercially Available |

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Stir bars

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Step 1: Synthesis of Ethyl 2-Methyl-4-phenylpyrimidine-5-carboxylate

This procedure is adapted from general methods for pyrimidine synthesis.

Protocol:

-

To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol (10 mL per mmol of the limiting reagent) in a round-bottom flask, add acetamidine hydrochloride (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the free base of acetamidine.

-

To this mixture, add a solution of ethyl 2-benzoyl-3-ethoxyacrylate (1.0 equivalent) in absolute ethanol (5 mL per mmol).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-